

The Environmental Fate of 1-Methoxypentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxypentane

Cat. No.: B3055027

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the environmental fate of **1-methoxypentane** (CAS No: 628-80-8), also known as methyl pentyl ether. Due to a lack of extensive experimental data for this specific substance, this guide leverages quantitative structure-activity relationship (QSAR) predictions from the U.S. Environmental Protection Agency's (EPA) EPI Suite™ and data from analogous simple alkyl ethers. The guide covers the substance's physical and chemical properties, and its expected behavior in the environment, including biodegradation, atmospheric oxidation, soil mobility, and bioaccumulation potential. Detailed experimental protocols for key environmental fate studies and graphical representations of degradation pathways and workflows are provided to support further research and environmental risk assessment.

Introduction

1-Methoxypentane is a simple aliphatic ether with potential applications as a solvent and in the fragrance industry.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This guide synthesizes available information and predictive data to provide a thorough assessment of its persistence, degradation, and partitioning in the environment.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physical and chemical properties. The following table summarizes key properties for **1-methoxypentane**.

Property	Value	Source
Molecular Formula	C6H14O	[1][2]
Molecular Weight	102.17 g/mol	[2]
CAS Number	628-80-8	[1][2]
Boiling Point	99.4 °C at 760 mmHg	[1]
Vapor Pressure	44 mmHg at 25 °C	[1]
Water Solubility	1,379 mg/L (estimated)	EPI Suite™ Prediction
Log Octanol-Water Partition Coefficient (Log Kow)	1.93 (experimental)	[3]
Henry's Law Constant	1.45×10^{-3} atm·m ³ /mol (estimated)	EPI Suite™ Prediction

Environmental Fate and Transport

The following sections detail the predicted environmental fate of **1-methoxypentane** based on QSAR modeling.

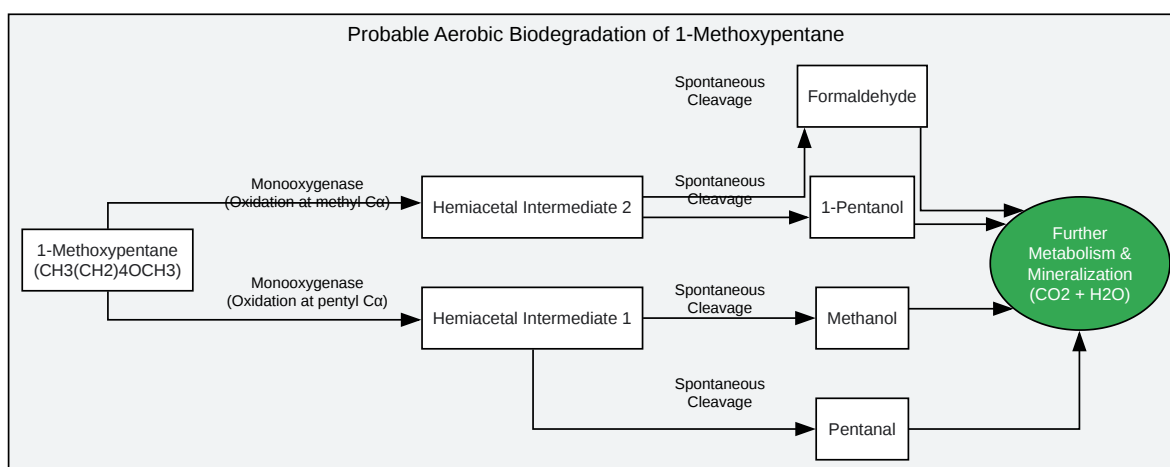
Biodegradation

The biodegradability of **1-methoxypentane** is predicted to be slow. Aliphatic ethers are known for their relative recalcitrance to microbial degradation due to the stability of the ether linkage.

Prediction: EPI Suite™'s BIOWIN model suggests that **1-methoxypentane** is not readily biodegradable. The primary degradation mechanism is likely initiated by monooxygenase enzymes, which catalyze the oxidation of the carbon atom adjacent to the ether oxygen. This initial hydroxylation step is often the rate-limiting factor in the biodegradation of ethers.

Parameter	Prediction	Source
Ready Biodegradability	Not readily biodegradable	EPI Suite™ BIOWIN
Ultimate Biodegradation Timeframe	Weeks to Months	EPI Suite™ BIOWIN
Anaerobic Biodegradation Timeframe	Months to Very Slow	EPI Suite™ BIOWIN

The probable aerobic biodegradation pathway involves the initial oxidation at a C α position, leading to an unstable hemiacetal which then cleaves to form pentanal and methanol, or 1-pentanol and formaldehyde. These smaller molecules are then more readily mineralized by microorganisms.



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Caption: Probable aerobic biodegradation pathway of **1-methoxypentane**.

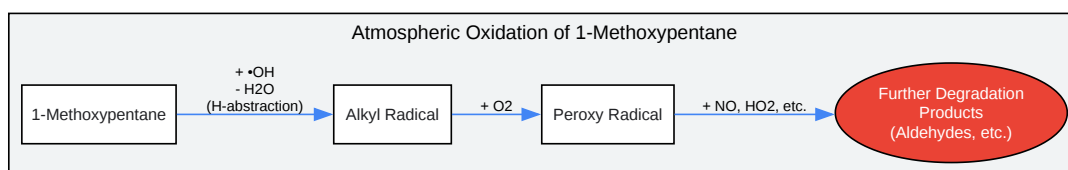
Atmospheric Fate

The primary degradation pathway for **1-methoxypentane** in the atmosphere is expected to be its reaction with photochemically produced hydroxyl ($\bullet\text{OH}$) radicals.

Prediction: Based on its structure, the atmospheric half-life of **1-methoxypentane** is estimated to be relatively short, indicating it will be removed from the atmosphere in a matter of days.

Parameter	Prediction	Source
OH Radical Reaction Rate Constant	$1.09 \times 10^{-11} \text{ cm}^3/\text{molecule-sec}$	EPI Suite™ AOPWIN
**Atmospheric Half-life (12-hr day, $1.5 \times 10^6 \bullet\text{OH}/\text{cm}^3$) **	1.17 Days	EPI Suite™ AOPWIN

The reaction proceeds via hydrogen abstraction by the $\bullet\text{OH}$ radical, primarily from the carbon atoms adjacent to the ether oxygen (the α -carbons), as these C-H bonds are weaker. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo further reactions in the atmosphere.



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Caption: Atmospheric oxidation pathway of **1-methoxypentane** via $\bullet\text{OH}$ radicals.

Soil Mobility

The mobility of a chemical in soil is influenced by its tendency to adsorb to soil organic carbon and clay particles. This is quantified by the soil adsorption coefficient (Koc).

Prediction: With a relatively low Log Kow and predicted Koc, **1-methoxypentane** is expected to have high mobility in soil. This suggests a potential for leaching into groundwater.

Parameter	Prediction	Source
Soil Adsorption Coefficient (Log Koc)	1.76 (MCI method)	EPI Suite™ KOCWIN
Mobility in Soil	High	Based on Log Koc

Bioaccumulation Potential

The potential for a chemical to accumulate in aquatic organisms is estimated by its bioconcentration factor (BCF), which is often correlated with the Log Kow.

Prediction: The Log Kow of 1.93 suggests a low potential for bioaccumulation. The EPI Suite™ BCFBAF model corroborates this, predicting a low BCF value.

Parameter	Prediction	Source
Log Bioconcentration Factor (BCF)	0.98 (Regression-based)	EPI Suite™ BCFBAF
Bioconcentration Factor (BCF)	9.5 L/kg wet-wt	EPI Suite™ BCFBAF
Bioaccumulation Potential	Low	Based on BCF

Experimental Protocols

For definitive data, experimental studies are required. The following sections detail the methodologies for key environmental fate experiments based on OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry)

This method determines the ready biodegradability of a substance by measuring oxygen consumption in a closed system.

Objective: To assess if **1-methoxypentane** can be rapidly mineralized by a mixed population of aerobic microorganisms.

Principle: A solution of **1-methoxypentane** in a mineral medium is inoculated with activated sludge and incubated in a sealed vessel. The consumption of oxygen is measured over 28 days using a manometer or pressure transducer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

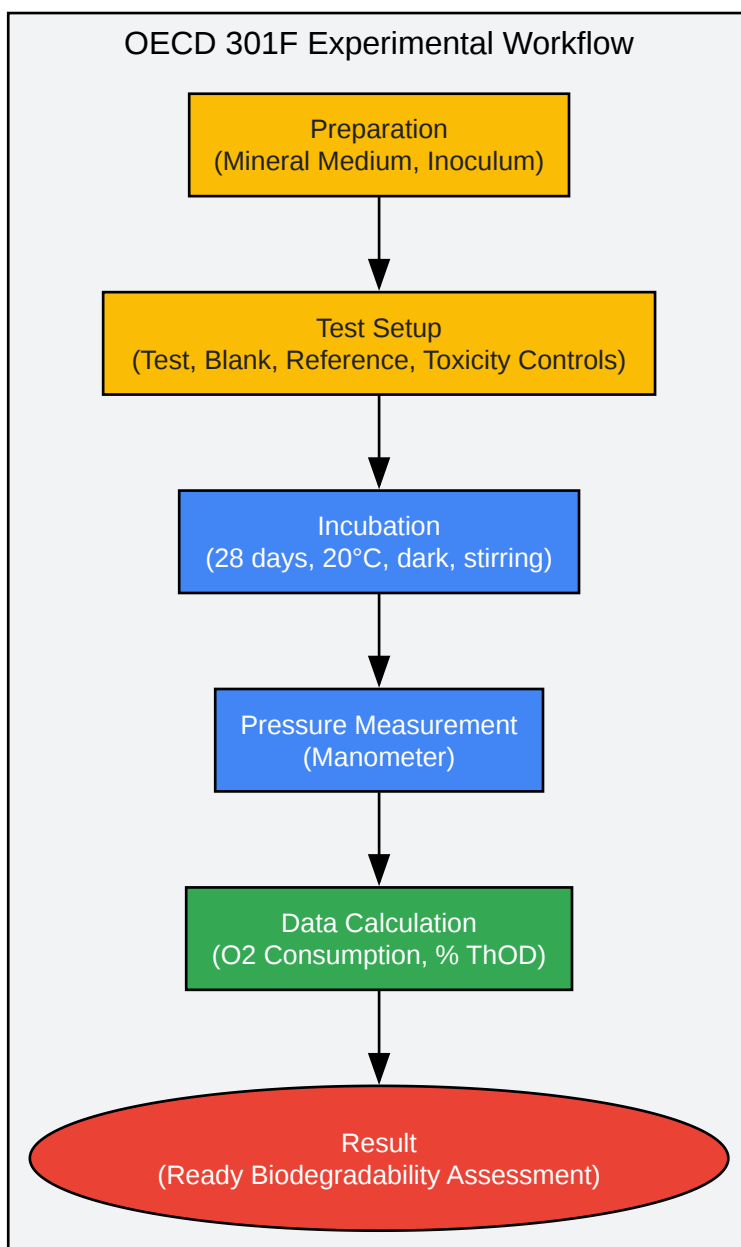
Apparatus:

- Respirometer bottles with pressure sensors (e.g., OxiTop®).
- Magnetic stirrers and stir bars.
- Temperature-controlled incubator (20 ± 1 °C).
- CO₂ absorber (e.g., potassium hydroxide pellets in a separate container within the bottle).

Procedure:

- Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.
- Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare the inoculum.
- Test Setup:
 - Test Vessels: Add mineral medium, inoculum, and **1-methoxypentane** (typically at 100 mg/L) to the respirometer bottles.
 - Blank Control: Prepare vessels with only mineral medium and inoculum to measure endogenous respiration.

- Reference Control: Use a readily biodegradable substance like sodium benzoate to verify the activity of the inoculum.
- Toxicity Control: Include a vessel with both the test substance and the reference substance to check for inhibitory effects.
- Incubation: Seal the bottles, add the CO₂ absorber, and incubate at 20 ± 1 °C in the dark with continuous stirring for 28 days.
- Measurement: Record the pressure decrease in each bottle at regular intervals.
- Data Analysis: Convert the pressure readings to oxygen consumption (mg O₂/L). Calculate the percentage biodegradation relative to the ThOD after correcting for the blank control. A substance is considered readily biodegradable if it reaches $\geq 60\%$ ThOD within the 28-day period and within a 10-day window.



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Caption: Workflow for the OECD 301F Manometric Respirometry test.

Soil Adsorption/Desorption - OECD 106 (Batch Equilibrium)

This method determines the adsorption and desorption coefficients of a chemical in different soil types.

Objective: To quantify the partitioning of **1-methoxypentane** between soil and the aqueous phase, providing K_d and K_{oc} values.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of **1-methoxypentane** of a known concentration. After equilibration, the phases are separated by centrifugation, and the concentration of the substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

Apparatus:

- Centrifuge tubes with screw caps.
- Shaker or rotator.
- High-speed centrifuge.
- Analytical instrument for quantifying **1-methoxypentane** (e.g., Gas Chromatography).
- A range of characterized soils (typically 5 types with varying organic carbon content, pH, and texture).

Procedure:

- Preliminary Test (Tier 1):
 - Determine the optimal soil-to-solution ratio.
 - Establish the time required to reach equilibrium.
 - Check for adsorption to the test vessel walls and stability of the test substance.
- Adsorption Screening (Tier 2):
 - Prepare solutions of **1-methoxypentane** (e.g., in 0.01 M CaCl_2 to maintain ionic strength).
 - Add a known mass of each soil type to separate centrifuge tubes.
 - Add a known volume of the test solution to each tube.

- Shake the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.
- Separate the phases by centrifugation.
- Analyze the supernatant for the concentration of **1-methoxypentane**.
- Data Analysis:
 - Calculate the amount of substance adsorbed to the soil.
 - Determine the adsorption coefficient (K_d) as the ratio of the concentration in soil to the concentration in water.
 - Calculate the organic carbon-normalized adsorption coefficient (K_{oc}) using the formula:
$$K_{oc} = (K_d / \% \text{ Organic Carbon}) * 100.$$
- Desorption Study (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution and re-equilibrate to determine desorption characteristics.

Conclusion


Based on predictive modeling, **1-methoxypentane** is expected to be a substance with high mobility in soil and a low potential for bioaccumulation. Its persistence in the environment is likely to be limited by atmospheric oxidation, with a half-life of just over one day. In aquatic and soil environments, biodegradation is predicted to be a slower process. This guide provides the foundational information and methodologies necessary for researchers and professionals to conduct further experimental validation and perform comprehensive environmental risk assessments for **1-methoxypentane**.

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